

An In-depth Technical Guide to the Environmental Fate and Persistence of Dimethipin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethipin*

Cat. No.: *B166068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethipin is a plant growth regulator and defoliant used in agriculture to aid in the harvesting of crops such as cotton, potatoes, and oilseeds. Understanding its environmental fate and persistence is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the available data on the environmental degradation, mobility, and bioaccumulation of **Dimethipin**, intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of **Dimethipin**'s behavior in the environment begins with its physicochemical properties.

Property	Value	Reference
Molecular Formula	C6H10O4S2	[1]
Molecular Weight	210.3 g/mol	[1]
Water Solubility	4.6 g/L at 25 °C	[1]
Vapor Pressure	3.8 x 10 ⁻⁷ mm Hg at 25 °C	[1]
Octanol-Water Partition Coefficient (log Kow)	-0.17	[1]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	3.3 mL/g	[1]

Environmental Fate and Persistence

Dimethipin is characterized by its persistence in various environmental compartments, with degradation occurring slowly under most conditions.[\[2\]](#) Its high water solubility and low soil sorption coefficient (Koc) indicate a potential for mobility in soil and leaching into groundwater. [\[1\]](#)[\[2\]](#)

Degradation in Soil

The persistence of **Dimethipin** in soil is significant, with degradation rates influenced by aerobic and anaerobic conditions.

Aerobic Soil Metabolism

Under aerobic conditions, the degradation of **Dimethipin** is slow. The typical field dissipation half-life (DT50) is estimated to be around 183 days, while laboratory studies at 20°C show a DT50 of 431 days.[\[3\]](#) Other sources report a soil half-life in the range of 104 to 149 days.[\[1\]](#)

Anaerobic Soil Metabolism

Data on the anaerobic degradation of **Dimethipin** in soil is limited. One study indicated that after 60 days under anaerobic conditions, 60-69% of the applied **Dimethipin** remained,

suggesting slow degradation. However, specific half-life values from validated studies are not readily available.

Degradation in Aquatic Systems

In aquatic environments, **Dimethipin**'s degradation is primarily influenced by photolysis and, to a lesser extent, hydrolysis.

Hydrolysis

Dimethipin is relatively stable to hydrolysis, particularly at neutral and acidic pH. The hydrolysis half-life is highly dependent on the pH of the water.[\[1\]](#)

pH	Temperature (°C)	Half-life
5	25	60 days
7	25	224 days
9	25	72 days

At an elevated temperature of 70°C and pH 9, the half-life was approximately 4 months. Major hydrolysis products have been identified as 2-hydroxymethyl-3-methyl-1,4-dithiane 1,1,4,4-tetraoxide and 1,4-dithiane 1,1,4,4-tetraoxide.

Aqueous Photolysis

Photodegradation in water is a more significant pathway for **Dimethipin**'s dissipation compared to hydrolysis. The photolysis half-life in aqueous solutions is approximately 2.0 days at pH 5 to 9.[\[1\]](#)

Aerobic and Anaerobic Aquatic Metabolism

Information on the microbial degradation of **Dimethipin** in aquatic systems is scarce. It is generally considered to be a slow process.[\[2\]](#)

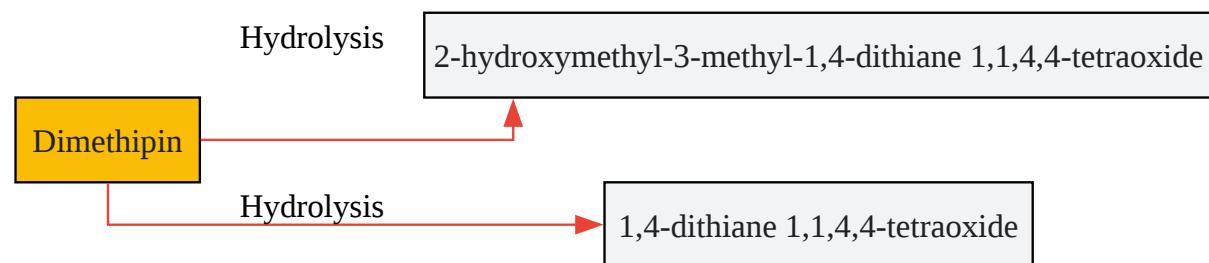
Mobility and Leaching

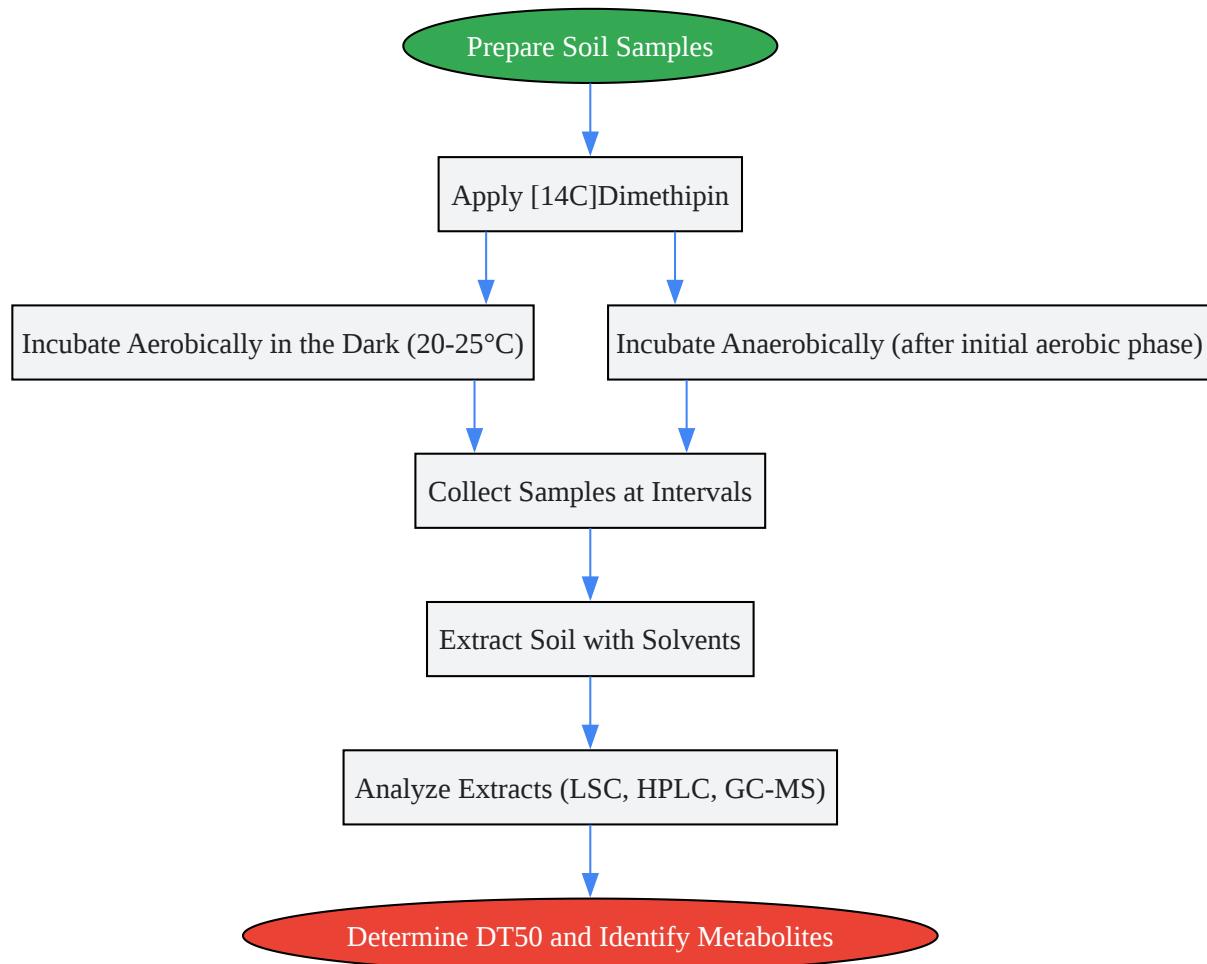
Dimethipin's low soil organic carbon-water partitioning coefficient (Koc) of 3.3 mL/g indicates very high mobility in soil.^[1] This, combined with its persistence, suggests a potential for leaching into groundwater.^{[2][3]} **Dimethipin** has been detected in soil at depths of 90 cm below the surface.^[2]

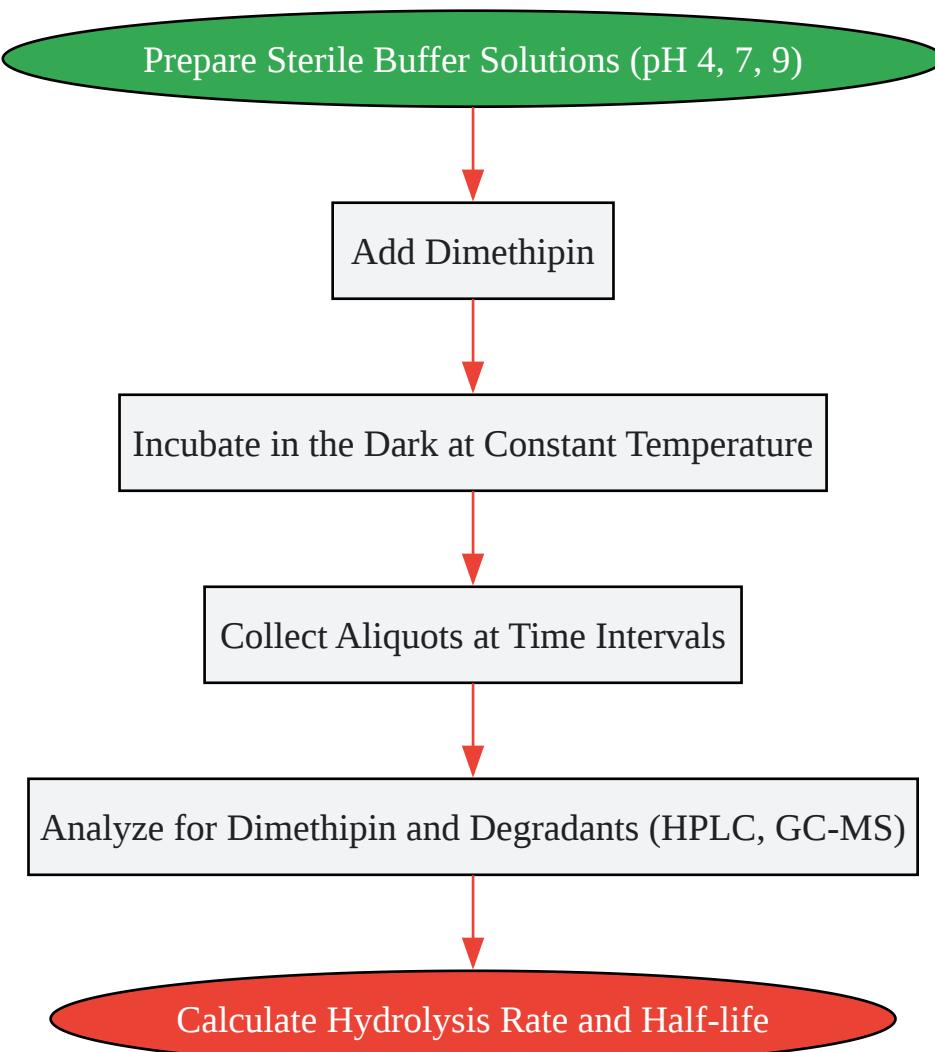
Bioaccumulation

Dimethipin has a low potential for bioaccumulation in aquatic organisms.^[2] This is supported by its low octanol-water partition coefficient (log Kow of -0.17).^[1]

Parameter	Value	Species	Reference
Bioconcentration Factor (BCF)	4.3 L/kg	Danio rerio (Zebrafish)	[3]


An estimated BCF of 0.44 has also been calculated based on the log Kow.^[1] These low values suggest that **Dimethipin** is unlikely to biomagnify in the food chain.


Degradation Pathways


The degradation of **Dimethipin** in the environment proceeds through several pathways, with the specific metabolites varying depending on the conditions.

Aerobic Soil Degradation Pathway

A proposed pathway for the aerobic degradation of **Dimethipin** in soil involves the transformation of the parent molecule into several metabolites.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethipin | C₆H₁₀O₄S₂ | CID 41385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 3. Dimethipin (Ref: N 252) [sitem.herts.ac.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Fate and Persistence of Dimethipin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166068#environmental-fate-and-persistence-of-dimethipin\]](https://www.benchchem.com/product/b166068#environmental-fate-and-persistence-of-dimethipin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com